molecular formula C14H17N3O3 B601231 (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1192651-49-2

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Cat. No.: B601231
CAS No.: 1192651-49-2
M. Wt: 275.31
InChI Key:
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Description

The compound “(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide” belongs to a class of compounds known as azabicyclo octanes . These compounds are characterized by a nitrogen atom incorporated into a bicyclic octane structure . They are often used in the synthesis of various biologically active compounds, including tropane alkaloids .


Synthesis Analysis

The synthesis of azabicyclo octanes often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the azabicyclo octane architecture .


Molecular Structure Analysis

The molecular structure of azabicyclo octanes is characterized by a three-ring structure with a nitrogen atom incorporated into one of the rings . The exact structure of “this compound” would depend on the specific arrangement of the atoms and the stereochemistry at the chiral centers.


Chemical Reactions Analysis

Azabicyclo octanes can participate in various chemical reactions. For example, they can act as intermediates in the synthesis of biologically active compounds . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, azabicyclo octanes are characterized by their three-ring structure and the presence of a nitrogen atom .

Scientific Research Applications

  • Anti-inflammatory Activity in Myocarditis : Xiao-Hui Liu et al. (2017) synthesized this compound using a multiple synthesis route and tested its anti-inflammatory properties in vivo using a standard acute carrageenan-induced paw edema method in rats. The compound showed promising activity in this regard (Liu, Liu, & Zheng, 2017).

  • Synthesis from cis-Pyrrolidine-2,4-dicarboxylic Acids : K. Kudryavtsev (2010) conducted a study on the synthesis of bridged heterocycles, including compounds with a 3,6-diazabicyclo[3.2.1]octane skeleton, from cis-pyrrolidine-2,4-dicarboxylic acids. This study contributes to the understanding of the chemical synthesis pathways relevant to this compound (Kudryavtsev, 2010).

  • Interaction with Ammonia : Ya. S. Kayukov et al. (1997) explored the interaction of related compounds with ammonia, leading to the formation of various azabicyclo octane derivatives. This study provides insight into the chemical behavior of similar compounds in the presence of ammonia (Kayukov et al., 1997).

  • Diastereoselective Construction of Azabicyclo Octane Scaffold : Alejandro Mahía et al. (2017) developed a method for the asymmetric synthesis of azabicyclo[3.2.1]octane derivatives, which may have implications for the synthesis of the compound (Mahía et al., 2017).

  • Synthesis of 1,2-Diazabicyclo Octanes : E. E. Mikhlina et al. (1967) synthesized diazabicyclo octanes by a general method, which could be relevant for understanding the broader chemical context of the compound of interest (Mikhlina, Komarova, & Rubtsov, 1967).

  • Synthesis from L-Sorbose : Daniele Lo Re et al. (2009) reported the synthesis of related oxabicyclo[3.2.1]octane derivatives from L-sorbose, a process that might offer insights into alternative synthetic pathways for similar compounds (Lo Re, Franco, Sánchez-Cantalejo, & Tamayo, 2009).

Future Directions

The future directions for research on azabicyclo octanes could include the development of new synthetic methodologies, the exploration of their biological activities, and their application in the synthesis of biologically active compounds .

Properties

IUPAC Name

(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTSWLKLRKLRHK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137941
Record name (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192651-49-2
Record name (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192651-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
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